molecular formula C15H20N2O2S B1272070 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 55944-38-2

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1272070
CAS No.: 55944-38-2
M. Wt: 292.4 g/mol
InChI Key: MTKKMDPMKIEJJX-UHFFFAOYSA-N
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Description

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 55944-38-2) is a spirocyclic compound with a molecular formula of C₁₅H₂₀N₂O₂S and a molar mass of 292.4 g/mol . Its structure features a benzyl group attached to the diazaspiro ring system, a thia (sulfur) atom in the heterocyclic ring, and a carboxylic acid moiety. The compound exhibits a melting point of 138–141°C and is classified as an irritant (Xi hazard symbol) . Notably, it has been utilized in deodorant formulations, demonstrating 87.8% efficacy in reducing odor .

Properties

IUPAC Name

8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-14(19)13-11-20-15(16-13)6-8-17(9-7-15)10-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKKMDPMKIEJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(CS2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377175
Record name 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55944-38-2
Record name 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthetic Routes

Core Spirocyclic Scaffold Formation

The spirocyclic framework is typically synthesized via condensation reactions between heterocyclic intermediates. A common approach involves:

  • Step 1 : Reacting a thiol-containing precursor (e.g., 1-thia-4,8-diazaspiro[4.5]decane) with a benzylating agent under anhydrous conditions. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance intermediate solubility.
  • Step 2 : Introducing the carboxylic acid moiety via oxidation or carboxylation . For example, treatment with carbon dioxide under high pressure or oxidation of a methyl group using potassium permanganate in acidic media.
Table 1: Representative Reaction Conditions for Spirocyclic Core Synthesis
Step Reactants Solvent Temperature (°C) Catalyst Yield (%)
1 Thiol precursor + Benzyl chloride DMF 80–100 K₂CO₃ 65–70
2 Intermediate + CO₂ THF 25 (pressurized) DBU 50–55

Functionalization and Cyclization

Post-formation of the spirocyclic skeleton, cyclization and functional group interconversion are critical:

  • Benzylation : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution with benzyl halides.
  • Carboxylic Acid Introduction : Hydrolysis of nitriles or esters using lithium hydroxide or hydrochloric acid .

A patent by details a Curtius rearrangement strategy, where an acyl azide intermediate undergoes thermal cyclization to form the spirocyclic structure. This method requires strict temperature control (80–120°C) and inert atmospheres to prevent decomposition.

Key Reaction Parameters

Temperature and Solvent Effects

  • Optimal Temperatures : Elevated temperatures (80–120°C) accelerate reaction rates but risk side reactions like debenzylation or oxidation .
  • Solvent Selection : DMF and THF improve yields by stabilizing intermediates, while dichloromethane (DCM) aids in phase separation during extraction.

Catalytic Systems

  • Lewis Acids : Aluminum chloride (AlCl₃) facilitates Friedel-Crafts acylation in benzylation steps.
  • Transition Metals : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling reactions, though residual metal removal requires careful purification.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) isolates the target compound from byproducts.
  • Recrystallization : Methanol/water mixtures yield crystals with >95% purity, as confirmed by melting point analysis (138–141°C).

Spectroscopic Validation

  • NMR : Key signals include δ 7.31–7.18 ppm (benzyl aromatic protons) and δ 3.42–3.34 ppm (spirocyclic methylene groups).
  • Mass Spectrometry : Molecular ion peak at m/z 292.4 [M+H]⁺ aligns with the theoretical molecular weight.

Scale-Up and Industrial Considerations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance reproducibility and reduce reaction times. For example, a microreactor setup achieved 85% yield at 100°C with a residence time of 10 minutes.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Immobilization : Silica-supported Pd nanoparticles minimize metal leaching and enable reuse.
Table 2: Comparative Analysis of Scalable Methods
Method Throughput (kg/day) Purity (%) Cost Efficiency
Batch Reactor 5–10 92–95 Moderate
Continuous Flow 20–30 96–98 High

Chemical Reactions Analysis

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibit antimicrobial properties. In vitro studies suggest effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

2. Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. Investigations into its mechanism of action reveal potential pathways for inducing apoptosis in cancer cells, warranting further exploration in cancer pharmacotherapy.

3. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, which are being studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research focuses on its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress.

Biological Research Applications

1. Receptor Modulation
this compound has been investigated for its role as a modulator of various neurotransmitter receptors, particularly those involved in the central nervous system. This modulation could lead to advancements in treating mood disorders and anxiety.

2. Drug Delivery Systems
The compound's unique structure allows it to be explored as a component in drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery, particularly in cancer therapy.

Material Science Applications

1. Polymer Chemistry
In material science, this compound is being researched for its potential use in synthesizing novel polymers with enhanced mechanical properties and thermal stability.

2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for applications in coatings and adhesives, particularly those requiring resistance to environmental degradation.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
Anticancer MechanismInduced apoptosis in breast cancer cell lines
Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures

Mechanism of Action

The mechanism of action of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.

Comparison with Similar Compounds

(R)-8-Benzoyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS: 87951-97-1)

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molar Mass : 306.38 g/mol
  • Key Differences: Replaces the benzyl group with a benzoyl (C₆H₅CO-) substituent. Higher predicted density (1.38 g/cm³) and boiling point (571.5°C) compared to the benzyl analogue .

Oxa vs. Thia Substituted Analogues

8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS: 1326810-04-1)

  • Molecular Formula : C₂₄H₂₉N₂O₄
  • Key Differences: Replaces the thia (sulfur) atom with an oxa (oxygen) in the spiro ring.

Halogenated and Alkyl-Substituted Derivatives

4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS: 1326809-93-1)

  • Molecular Formula : C₁₈H₂₂ClN₂O₄
  • Molar Mass : 366.84 g/mol
  • Key Features: Incorporates a 4-chlorobenzoyl group and propyl chain.

4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid (CAS: 1326814-92-9)

  • Molecular Formula : C₁₆H₁₈F₂N₂O₄
  • Molar Mass : 340.32 g/mol
  • Key Features :
    • Fluorine substituents increase metabolic stability and bioavailability, common in drug design .

Comparative Data Table

Compound CAS Molecular Formula Molar Mass (g/mol) Key Substituents Applications
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid 55944-38-2 C₁₅H₂₀N₂O₂S 292.4 Benzyl, thia Deodorants
(R)-8-Benzoyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid 87951-97-1 C₁₅H₁₈N₂O₃S 306.38 Benzoyl, thia Chiral intermediates
8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1326810-04-1 C₂₄H₂₉N₂O₄ 403.5 Benzyl, tert-butylbenzoyl, oxa Pharmaceutical intermediates
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1326809-93-1 C₁₈H₂₂ClN₂O₄ 366.84 Chlorobenzoyl, propyl, oxa Research chemicals
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1326814-92-9 C₁₆H₁₈F₂N₂O₄ 340.32 Difluorobenzoyl, methyl, oxa High-purity API intermediates

Key Research Findings

Functional Group Impact: Benzyl vs. Thia vs. Oxa: Sulfur in the thia variant may improve lipid solubility, whereas oxygen (oxa) increases polarity, affecting pharmacokinetics .

Halogenation Effects :

  • Chlorine and fluorine substituents improve binding affinity to hydrophobic targets and resistance to enzymatic degradation, critical in drug development .

Applications :

  • The parent compound’s use in deodorants highlights its compatibility with cosmetic formulations , while halogenated derivatives are prioritized for pharmaceutical applications due to enhanced stability .

Biological Activity

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS Number: 55944-38-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research sources.

  • Molecular Formula : C₁₅H₂₀N₂O₂S
  • Molecular Weight : 292.4 g/mol
  • Melting Point : Not specified in the literature, but related compounds typically exhibit melting points in the range of 168–183 °C .

Biological Activity Overview

The biological activities of this compound include:

  • Anticonvulsant Activity :
    • Research indicates that compounds with similar spirocyclic structures exhibit anticonvulsant properties. For example, diazaspiro compounds have been shown to reduce seizure activity in animal models .
  • Inhibition of L-Cystine Crystallization :
    • A study on related compounds demonstrated that modifications to the spiro structure can significantly enhance the inhibition of L-cystine crystallization, which is crucial for preventing kidney stones in cystinuria patients . The compound's bioisosteric features may contribute to its efficacy.
  • Potential Anticancer Activity :
    • Compounds containing similar structural motifs have shown promise in cancer therapy by inducing apoptosis in tumor cells and exhibiting cytotoxic effects against various cancer cell lines . The three-dimensional structure of these compounds is believed to improve their interaction with protein binding sites.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms based on related compounds include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression and seizure activity.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal excitability and potentially providing anticonvulsant effects.

Data Table: Biological Activities and Effects

Activity TypeRelated CompoundsObserved EffectsReference
Anticonvulsant1,3-Diazaspiro compoundsReduced seizure frequency
L-Cystine Crystallization InhibitionLH708 and derivativesLower stone formation rates
AnticancerVarious spirocyclic derivativesInduced apoptosis in cancer cells

Case Studies

  • Cystinuria Treatment :
    • A study involving a mouse model demonstrated that compounds structurally related to this compound significantly reduced L-cystine crystallization, with only a small percentage of treated mice developing stones compared to untreated controls .
  • Anticancer Efficacy :
    • In vitro studies indicated that spirocyclic derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing traditional treatments like bleomycin . This suggests a need for further exploration into the anticancer potential of similar compounds.

Q & A

Q. What are the recommended analytical techniques for characterizing 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

To ensure structural integrity, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment (>97% by HPLC, as per spirocyclic compound standards ), nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., ¹H/¹³C NMR for spirocyclic backbone analysis ), and mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to confirm [M+H]+ ions). Polarimetry may be required if chirality is present .

Q. How can researchers optimize synthesis protocols for this compound?

Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For spirocyclic analogs, Kanto Reagents’ protocols for similar morpholine derivatives suggest refluxing in aprotic solvents (e.g., DMF) with benzyl halides . Monitor intermediates via thin-layer chromatography (TLC) and isolate via recrystallization (e.g., using ethanol/water mixtures ).

Q. What stability considerations are critical during storage?

Store under inert conditions (argon or nitrogen) at –20°C to prevent oxidation of the thia-diazaspiro moiety. Stability data for related compounds indicate degradation >5% after 6 months at room temperature . Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s bioactivity?

Apply density functional theory (DFT) to map electron distribution in the spirocyclic core, which may influence receptor binding. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets, such as enzymes with hydrophobic active sites . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Cross-validate techniques : Compare NMR shifts with structurally similar compounds (e.g., 4-Benzylmorpholine-3-carboxylic acid, δH 3.5–4.0 ppm for benzyl protons ).
  • Replicate under controlled conditions : Ensure solvent, temperature, and concentration are consistent. Discrepancies in spirocyclic systems often arise from conformational flexibility .
  • Collaborate with crystallography labs : Single-crystal X-ray diffraction provides definitive structural proof .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Link its spirocyclic architecture to molecular rigidity , a key factor in improving pharmacokinetic properties. For example, compare its conformational stability to bicyclic β-lactams (e.g., penicillin derivatives ). Design SAR studies to modify the benzyl group or carboxylic acid moiety, guided by QSAR models .

Q. What experimental designs are suitable for studying metabolic pathways?

  • In vitro hepatic microsome assays : Use LC-MS/MS to identify phase I/II metabolites.
  • Isotopic labeling : Introduce ¹³C at the carboxylic acid group to track decarboxylation pathways .
  • Comparative studies : Benchmark against structurally related compounds (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one ).

Methodological Guidance Table

Research ObjectiveKey TechniquesReference Compounds
Structural Elucidation¹H/¹³C NMR, X-ray crystallography4-Benzylmorpholine-3-carboxylic acid
Synthesis OptimizationFactorial design, TLC monitoring8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Bioactivity PredictionDFT, molecular dockingPenicillin derivatives
Stability ProfilingAccelerated degradation studiesBenzothiazole analogs

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